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Compound of Interest

Compound Name: Oseltamivir Acid Potassium Salt

CAS No.: 1363339-68-7

Cat. No.: B586559

Get Quote

Introduction & Scientific Context
Oseltamivir acid (GS 4071) is the active neuraminidase inhibitor formed by the hepatic

hydrolysis of the prodrug Oseltamivir phosphate (Tamiflu®). In analytical development, the

Potassium Salt form is often used as a stable reference standard or an intermediate.

Physicochemical Profile[1][2][3][4][5][6][7][8]
Chemical Nature: Zwitterionic (contains a secondary amine and a carboxylic acid).

Polarity: High (LogP ≈ 1.1).

Chromophores: Lacks strong chromophores; absorption relies on the amide/ene system (

~200–215 nm).

Challenge: The zwitterionic nature leads to poor retention and peak tailing on standard C18

columns at neutral pH.
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Method Strategy
To ensure retention and peak symmetry, we employ a pH-controlled Reversed-Phase strategy.

By maintaining the mobile phase pH at 3.0, we suppress the ionization of the carboxylic acid

group (

), rendering the molecule sufficiently hydrophobic to interact with the C18 stationary phase
while keeping the amine protonated for solubility.

Method Development Workflow
The following diagram illustrates the critical decision pathways for optimizing this method.
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Analyte: Oseltamivir Acid K-Salt

Dissolution: Water/ACN (High Aqueous)

Zwitterion Check

Column Selection:
C18 (High Carbon Load) or C18-Aq

Polar Retention

Mobile Phase Optimization:
pH 3.0 Phosphate Buffer

Suppress COOH ionization

Detection: 215 nm
(Amide transition)

Maximize S/N

ICH Q2(R2) Validation:
Specificity, Linearity, Accuracy

Final Method

Click to download full resolution via product page

Figure 1: Strategic workflow for method development focusing on zwitterion retention.

Detailed Experimental Protocol
Instrumentation & Reagents[5][6][7][9][10]
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HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, PDA/UV

Detector).

Reagents:

Potassium Dihydrogen Phosphate (

), HPLC Grade.

Orthophosphoric Acid (85%), HPLC Grade.

Acetonitrile (ACN), Gradient Grade.

Milli-Q Water (18.2 MΩ·cm).

Chromatographic Conditions
This method uses an isocratic elution to ensure stable baseline and reproducible retention

times for the polar analyte.
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Parameter Setting Rationale

Column
Agilent Zorbax Eclipse Plus

C18 (4.6 x 150 mm, 5 µm)

High surface area and double

end-capping reduce silanol

interactions with the amine.

Mobile Phase A
50 mM Phosphate Buffer, pH

3.0

Low pH suppresses

carboxylate ionization,

increasing retention.

Mobile Phase B Acetonitrile
Organic modifier for elution

control.

Ratio (A:B) 70:30 (v/v)

Optimized for retention (

) and separation from

impurities.

Flow Rate 1.0 mL/min
Standard flow for 4.6 mm ID

columns.

Wavelength 215 nm

Optimal absorbance for the

amide backbone; 254 nm has

negligible response.

Injection Vol. 10 µL
Standard volume; prevent

overloading.

Temperature 30°C
Controls viscosity and

improves reproducibility.

Run Time 10 - 12 minutes
Oseltamivir acid typically

elutes at ~4.5 - 5.5 min.

Preparation of Solutions[6][8]
Buffer Preparation (50 mM Phosphate, pH 3.0)

Dissolve 6.8 g of Potassium Dihydrogen Phosphate (

) in 900 mL of Milli-Q water.

Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (10%).
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Dilute to 1000 mL with water.

Filter through a 0.45 µm Nylon membrane filter.

Standard Preparation
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Oseltamivir Acid Potassium Salt
into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase.

Working Standard (50 µg/mL): Transfer 0.5 mL of Stock Solution into a 10 mL volumetric

flask. Dilute to volume with Mobile Phase.

Note: If reporting as "Oseltamivir Acid" (free acid), apply the salt conversion factor:

System Suitability & Validation (ICH Q2)
To ensure the method is "fit for purpose," the following system suitability parameters must be

met before analyzing samples.

System Suitability Criteria
Parameter Acceptance Limit Typical Result

Retention Time (RT) ± 0.2 min deviation ~4.8 min

Theoretical Plates (N) > 2000 ~4500

Tailing Factor (T) < 1.5 1.1 - 1.2

RSD (n=6 injections) < 2.0% 0.4%

Validation Logic Flow
The validation process follows the ICH Q2(R2) guidelines.

Specificity
(Blank vs. Sample)

Linearity
(10 - 150% Target)

Accuracy
(Spike Recovery)

Precision
(Repeatability)
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Figure 2: Sequential validation steps ensuring data integrity.

Specificity: Inject Mobile Phase (Blank) and Placebo. Ensure no interference at the retention

time of Oseltamivir Acid.

Linearity: Prepare 5 concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).

must be

.

Accuracy: Spike placebo at 50%, 100%, and 150% levels. Recovery should be 98.0% –

102.0%.

Troubleshooting Guide
Issue Probable Cause Corrective Action

Short Retention Time pH is too high (> 3.5).

Carboxylate is ionizing. Lower

pH to 3.0 or 2.8 to increase

hydrophobicity.

Peak Tailing Silanol interactions.

Ensure column is "Base

Deactivated" (e.g., Eclipse

Plus or XBridge). Add 0.1%

TEA if necessary (rarely

needed at pH 3).

Baseline Drift Temperature fluctuation.
Ensure column oven is stable

at 30°C.

High Backpressure Salt precipitation.

Ensure organic ratio does not

exceed buffer solubility limits

(30% ACN is safe). Wash

system with 10:90 ACN:Water

after use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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